

# In-Depth Technical Guide to the Chemical Characterization of Moslosooflavone

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## Compound of Interest

Compound Name: Moslosooflavone

Cat. No.: B191477

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## Abstract

**Moslosooflavone**, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its promising pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the chemical characterization of **Moslosooflavone**, detailing its physicochemical properties, spectroscopic data, and methods for its isolation and purification. Furthermore, this document elucidates the key signaling pathways modulated by **Moslosooflavone** and presents relevant quantitative biological data. Experimental protocols for the analytical techniques and biological assays discussed herein are also provided to facilitate further research and drug development efforts.

## Chemical and Physical Properties

**Moslosooflavone**, systematically named 5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one, is a flavone derivative. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one	[PubChem CID: 471722]
Molecular Formula	C <sub>17</sub> H <sub>14</sub> O <sub>5</sub>	[PubChem CID: 471722]
Molecular Weight	298.29 g/mol	[PubChem CID: 471722]
Exact Mass	298.08412354 Da	[PubChem CID: 471722]
Appearance	Yellow solid (presumed based on related flavonoids)	N/A
SMILES	<chem>COC1=C(C(=C2C(=C1)OC(=C2=O)C3=CC=CC=C3O)OC</chem>	[PubChem CID: 471722]
InChIKey	SIVAITYPYQQYAP-UHFFFAOYSA-N	[PubChem CID: 471722]

## Spectroscopic and Chromatographic Data

The structural elucidation of **Moslosooflavone** is primarily achieved through a combination of spectroscopic and chromatographic techniques.

### Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) data for **Moslosooflavone** reveals a precursor ion  $[M+H]^+$  at an  $m/z$  of approximately 299.0914. The fragmentation pattern provides further structural information.

Parameter	Value	Reference
Precursor Ion	[M+H] <sup>+</sup>	[PubChem CID: 471722]
Precursor m/z	299.0914	[PubChem CID: 471722]
Retention Time (LC)	~4.3 minutes	[PubChem CID: 471722]
Major Fragments (20V)	299.0921 (100%), 266.0579 (93.14%), 284.0683 (72.03%), 238.0626 (31.77%)	[PubChem CID: 471722]
Major Fragments (40V)	108.0214 (100%), 238.0631 (89.35%), 136.016 (53.83%), 210.0681 (52.57%)	[PubChem CID: 471722]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra for **Moslosooflavone** are not readily available in the cited literature, the expected chemical shifts can be predicted based on its structure and data from analogous flavonoids.

- <sup>1</sup>H NMR: Expected signals would include singlets for the two methoxy groups, a singlet for the C8-H, and multiplets for the protons on the B-ring. The C5-OH proton would likely appear as a downfield singlet.
- <sup>13</sup>C NMR: The spectrum is expected to show 17 distinct carbon signals. The carbonyl carbon (C4) would be significantly downfield. Aromatic carbons and methoxy carbons would appear in their characteristic regions.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra. For **Moslosooflavone**, these bands are expected in the following regions:

- Band I: 300-380 nm, corresponding to the B-ring cinnamoyl system.
- Band II: 240-280 nm, corresponding to the A-ring benzoyl system.

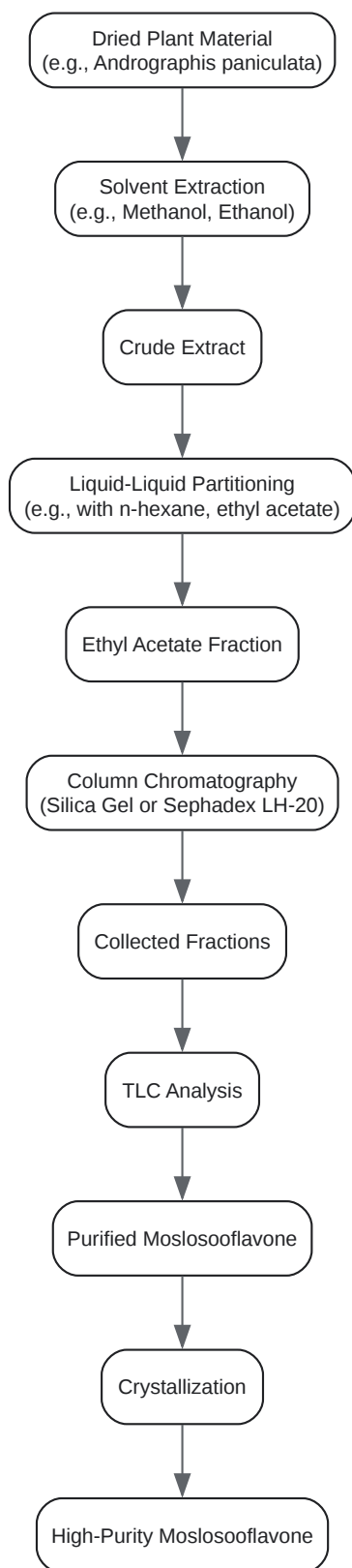
## Infrared (IR) Spectroscopy

The IR spectrum of **Moslosooflavone** is expected to show characteristic absorption bands for its functional groups:

- O-H stretching: A broad band around  $3400\text{ cm}^{-1}$  for the hydroxyl group.
- C=O stretching: A strong band around  $1650\text{ cm}^{-1}$  for the carbonyl group of the chromone ring.
- C=C stretching: Bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region for the aromatic rings.
- C-O stretching: Bands in the  $1250\text{-}1000\text{ cm}^{-1}$  region for the ether linkages.

## Isolation and Purification

**Moslosooflavone** has been reported to be isolated from plants such as *Andrographis paniculata*. A general workflow for its isolation and purification is depicted below.



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Fig. 1: General workflow for the isolation of **Moslosooflavone**.

## Biological Activity and Signaling Pathways

**Moslosooflavone** exhibits significant biological activities, primarily through the modulation of key cellular signaling pathways.

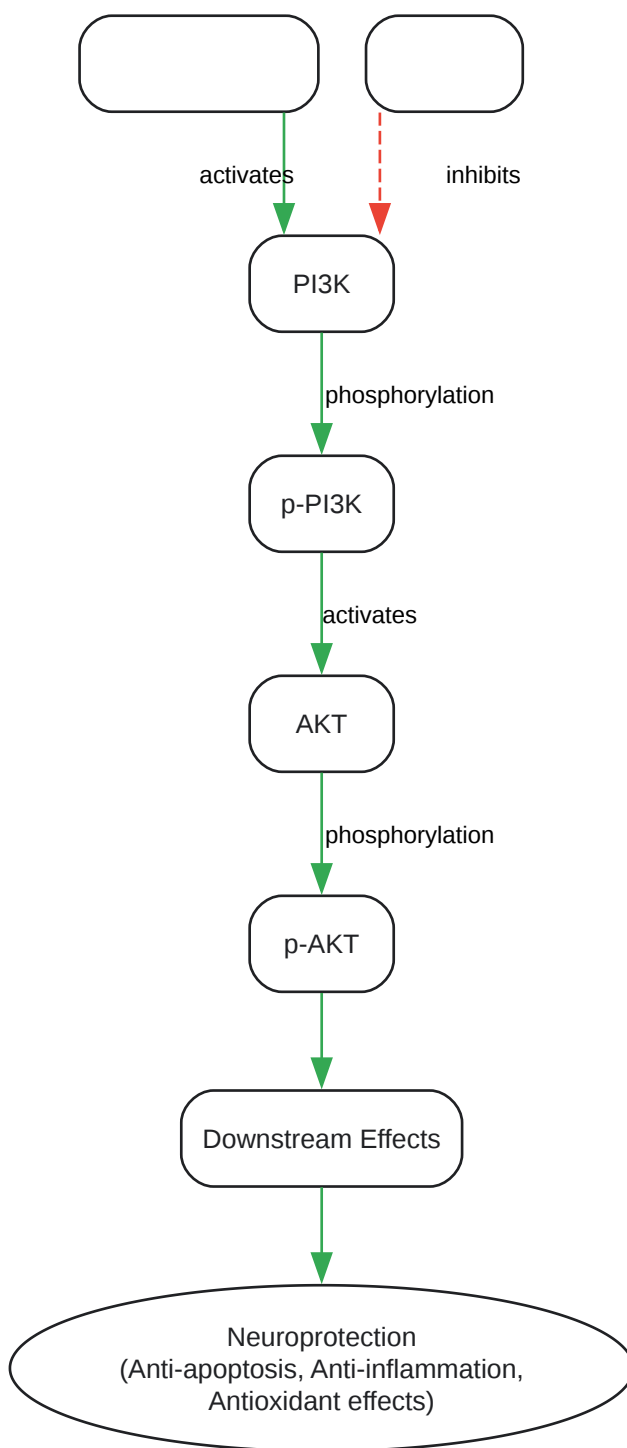
### Anti-Inflammatory Activity

**Moslosooflavone** has demonstrated anti-inflammatory properties by inhibiting the transcriptional activity of NF- $\kappa$ B. A hybrid molecule containing the **Moslosooflavone** scaffold, TMS-HDMF-5z, has been shown to significantly suppress the production of nitric oxide (NO) and prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) in LPS-stimulated macrophages.

Compound	Activity	IC <sub>50</sub>	Reference
TMS-HDMF-5z	NO Inhibition	3.95 $\mu$ M	[1]
TMS-HDMF-5z	PGE <sub>2</sub> Inhibition	1.26 $\mu$ M	[1]

### Neuroprotective Effects and the PI3K/AKT Pathway

**Moslosooflavone** has been shown to exert protective effects against hypobaric hypoxia-induced brain injury. This neuroprotection is mediated through the activation of the PI3K/AKT signaling pathway. **Moslosooflavone** upregulates the phosphorylation of both PI3K and AKT. This activation leads to downstream effects such as reduced oxidative stress, neuroinflammation, and apoptosis. The protective effects of **Moslosooflavone** can be reversed by the PI3K/AKT inhibitor LY294002.



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## References

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